molecular formula C19H20FN3O2 B7572972 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide

3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide

Cat. No. B7572972
M. Wt: 341.4 g/mol
InChI Key: QMZGJDIRPYTWRL-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as F-PhBZA and has been found to have various applications in the field of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide is not fully understood. However, it is known that this compound binds to certain GPCRs and activates downstream signaling pathways. This activation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide are complex and varied. This compound has been found to have effects on a variety of biological systems, including the nervous system, cardiovascular system, and immune system. F-PhBZA has been shown to modulate the release of neurotransmitters, regulate blood pressure, and affect immune cell function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide in lab experiments include its high affinity for certain GPCRs, its potential use as a fluorescent probe, and its ability to modulate various biological systems. However, there are also limitations to using this compound, including its moderate yield in synthesis, its potential toxicity, and its complex mechanism of action.

Future Directions

There are many future directions for research on 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide. These include further studies on its mechanism of action, its potential use as a drug target, and its use as a fluorescent probe for imaging biological systems. Additionally, research could be done to optimize the synthesis of this compound and to explore its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide is a complex process that involves several steps. The synthesis begins with the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-fluorophenyl)acetate. This intermediate is then reacted with 1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethan-1-one to form 3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide. The overall yield of this synthesis is moderate, and the purity of the final product is typically high.

Scientific Research Applications

3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide has been found to have various applications in scientific research. This compound has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs) and has been found to have a high affinity for certain GPCRs. This makes it a useful tool for studying the function of these receptors and for developing new drugs that target them. F-PhBZA has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-11(14-5-3-4-6-15(14)20)9-18(24)21-12(2)13-7-8-16-17(10-13)23-19(25)22-16/h3-8,10-12H,9H2,1-2H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGJDIRPYTWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C)C1=CC2=C(C=C1)NC(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide

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